![molecular formula C28H25NO7 B270921 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as MMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPC is a member of the pyrrolidine class of compounds and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of the production of pro-inflammatory cytokines and the activation of the nuclear factor-kappa B (NF-kB) pathway. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory effects, which makes it a promising candidate for the development of novel anti-inflammatory drugs. It has also been shown to have antioxidant properties and has been used in the development of antioxidants. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is its significant anti-inflammatory properties, which makes it a promising candidate for the development of novel anti-inflammatory drugs. However, the synthesis of this compound is a complex process and requires skilled professionals to carry out the reactions. This compound also has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One potential direction is the development of novel anti-inflammatory drugs based on the structure of this compound. Another potential direction is the study of this compound for its potential use in the treatment of neurodegenerative diseases. This compound can also be studied for its potential use in the development of antioxidants and for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in the development of novel anti-inflammatory drugs, as well as for its potential use in the treatment of various diseases. The synthesis of this compound is a complex process and requires skilled professionals to carry out the reactions. There are several future directions for the study of this compound, including the development of novel anti-inflammatory drugs and the study of this compound for its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-methylphenylacetic acid with 3-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1-benzyl-4-piperidone. The final step involves the esterification of the resulting product with ethyl chloroformate. The synthesis of this compound is a complex process and requires skilled professionals to carry out the reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have significant anti-inflammatory properties and has been used in the development of novel anti-inflammatory drugs. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C28H25NO7 |
---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H25NO7/c1-18-6-10-22(11-7-18)29-16-21(15-26(29)31)27(32)35-17-25(30)19-8-12-23(13-9-19)36-28(33)20-4-3-5-24(14-20)34-2/h3-14,21H,15-17H2,1-2H3 |
InChI-Schlüssel |
UILFVNVRTAWISR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.